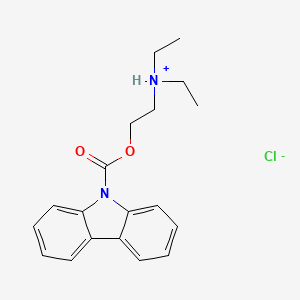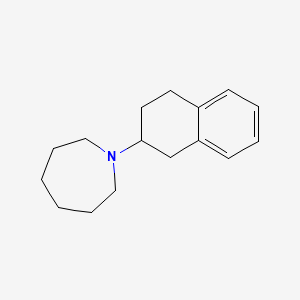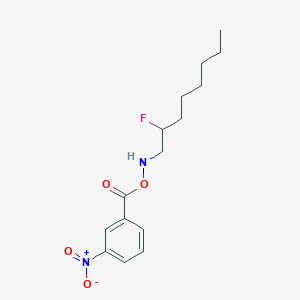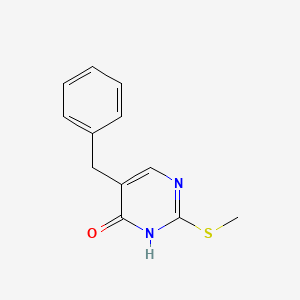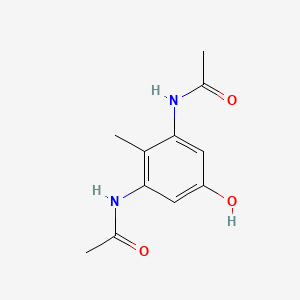
1-Bromo-9-fluorononane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-9-fluorononane is an organic compound with the molecular formula C9H18BrF. It is a halogenated alkane, specifically a nonane derivative, where a bromine atom is attached to the first carbon and a fluorine atom is attached to the ninth carbon.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Bromo-9-fluorononane can be synthesized through a halogen exchange reaction. One common method involves the reaction of 1-bromo-9-chlorononane with a fluorinating agent such as potassium fluoride (KF) in the presence of a polar aprotic solvent like dimethyl sulfoxide (DMSO). The reaction is typically carried out at elevated temperatures to facilitate the exchange of chlorine with fluorine .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity while minimizing by-products .
Analyse Des Réactions Chimiques
Types of Reactions
1-Bromo-9-fluorononane undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide ions (OH⁻), alkoxide ions (RO⁻), or amines (RNH₂).
Elimination Reactions: Under strong basic conditions, this compound can undergo elimination to form alkenes.
Oxidation and Reduction Reactions: The compound can be oxidized to form corresponding alcohols or reduced to form hydrocarbons.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Elimination: Strong bases such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) in ethanol or tert-butanol.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Major Products Formed
Nucleophilic Substitution: Formation of alcohols, ethers, or amines.
Elimination: Formation of alkenes.
Oxidation: Formation of alcohols or carboxylic acids.
Reduction: Formation of alkanes.
Applications De Recherche Scientifique
1-Bromo-9-fluorononane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential use in labeling and tracking biological molecules due to its halogen atoms.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of halogenated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Bromo-9-fluorononane involves its reactivity towards nucleophiles and electrophiles. The bromine atom, being a good leaving group, facilitates nucleophilic substitution reactions. The fluorine atom, due to its high electronegativity, can influence the electronic properties of the molecule, making it more reactive towards certain chemical transformations .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Bromo-9-chlorononane
- 1-Bromo-9-iodononane
- 1-Fluoro-9-chlorononane
- 1-Fluoro-9-iodononane
Uniqueness
1-Bromo-9-fluorononane is unique due to the presence of both bromine and fluorine atoms, which impart distinct reactivity and properties compared to other halogenated nonanes. The combination of these halogens allows for a wider range of chemical transformations and applications .
Propriétés
Formule moléculaire |
C9H18BrF |
|---|---|
Poids moléculaire |
225.14 g/mol |
Nom IUPAC |
1-bromo-9-fluorononane |
InChI |
InChI=1S/C9H18BrF/c10-8-6-4-2-1-3-5-7-9-11/h1-9H2 |
Clé InChI |
PFIXURRAACGUQE-UHFFFAOYSA-N |
SMILES canonique |
C(CCCCF)CCCCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


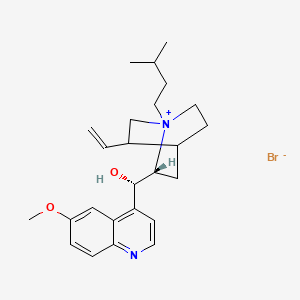
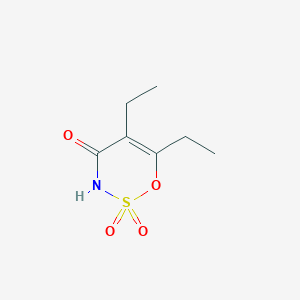
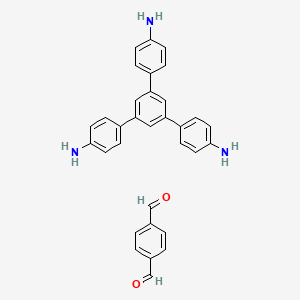
![[2-Hydroxy-3-(tridecyloxy)propyl]trimethylammonium chloride](/img/structure/B13784824.png)
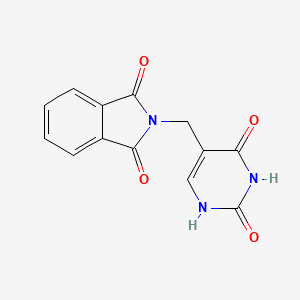
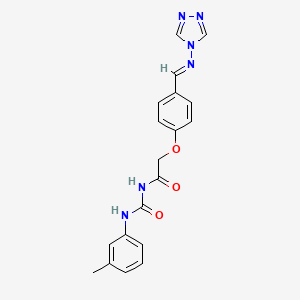

![1-[4-[2-(4-methylanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B13784852.png)
![(2R,6S,7S)-7-(1,3-benzodioxol-5-yl)-2,3-dimethoxy-8-methyl-6-prop-2-enyltricyclo[4.2.0.02,8]oct-3-en-5-one](/img/structure/B13784853.png)
